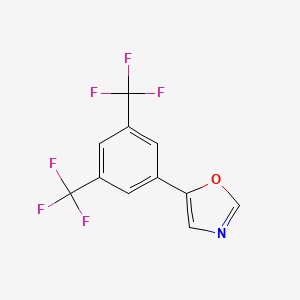

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C11H5F6NO and a molecular weight of 281.16 g/mol It is characterized by the presence of an oxazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Wirkmechanismus

Target of Action

Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in h-bond catalysts .

Mode of Action

It is known that compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are used in promoting organic transformations . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Result of Action

Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to play a very important role in the development of h-bond organocatalysts .

Action Environment

It is known that the compound is a solid at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate oxazole precursor. One common method is the condensation reaction between 3,5-bis(trifluoromethyl)benzaldehyde and an oxazole derivative in the presence of a base such as sodium methoxide . The reaction is usually carried out under reflux conditions in a suitable solvent like methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl or carboxyl groups, while reduction can produce alcohol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole has several applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.

Industry: It can be used in the development of advanced materials and as a component in specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl-substituted phenyl group but differs in its functional group, being an isocyanate instead of an oxazole.

3,5-Bis(trifluoromethyl)benzaldehyde: Another related compound, used as a precursor in the synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole.

Uniqueness

This compound is unique due to the presence of both the oxazole ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications.

Biologische Aktivität

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole is a compound of significant interest due to its diverse biological activities. This article presents a detailed exploration of its synthesis, biological properties, and therapeutic potential based on recent research findings.

The compound this compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. This article reviews the biological activities associated with this compound, particularly its antimicrobial and antiviral properties.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced using various synthetic strategies that ensure high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing oxazole derivatives.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 0.5 |

| E. faecalis | 1 |

| Pseudomonas aeruginosa | >32 |

The compound demonstrated a minimum biofilm eradication concentration (MBEC) as low as 1 µg/mL against biofilms formed by S. aureus, indicating its potential for treating infections associated with biofilm formation .

3.2 Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity against viruses such as the hepatitis C virus (HCV). Studies have reported significant inhibition of viral replication at low concentrations .

Table 2: Antiviral Efficacy Against HCV

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.25 |

This suggests that the compound may serve as a lead structure for developing antiviral therapeutics.

4. Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

- Case Study 1 : A study conducted by Shamsuzzaman et al. synthesized various oxazole derivatives and evaluated their antimicrobial activity using disk diffusion methods. Among them, compounds similar to this compound showed significant inhibition zones against S. aureus and E. coli .

- Case Study 2 : Research involving the synthesis of oxazoles linked to pyrazole moieties demonstrated enhanced antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in combating bacterial infections and viral diseases. Its synthesis has been optimized to yield compounds with significant antimicrobial and antiviral properties, paving the way for further research and development in medicinal chemistry.

Eigenschaften

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)7-1-6(9-4-18-5-19-9)2-8(3-7)11(15,16)17/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUBFNHKBYSSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.